molecular formula C24H25N7O B2498978 N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide CAS No. 2034295-34-4

N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No. B2498978
M. Wt: 427.512
InChI Key: BHLBGEGLECNOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to the one often involves multi-step reactions, starting from basic heterocyclic precursors. For example, the oxidative cyclization of hydrazines, promoted by iodine(III) reagents, has been utilized for constructing complex heterocycles with high yields (Prakash et al., 2011). Similarly, the reaction of amino-triazole with acetyl chloride or aldehydes can lead to various substituted phenyl and pyrazolyl derivatives (Panchal & Patel, 2011).

Molecular Structure Analysis

The determination of molecular structures often involves spectroscopic methods and X-ray crystallography. For example, the crystal structure of a closely related compound was elucidated, showing intramolecular hydrogen bonds forming specific ring motifs and highlighting the molecule's spatial arrangement (Anuradha et al., 2014).

Chemical Reactions and Properties

The reactivity of such compounds typically involves further functionalization of the core structure, enabling the synthesis of derivatives with varied biological activities. The introduction of different substituents through reactions like N-arylation or esterification significantly impacts the molecule's properties and potential applications (Rahmouni et al., 2016).

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to the query have been synthesized and evaluated for their anticancer and anti-inflammatory activities. For example, a novel series of pyrazolopyrimidines derivatives showed potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016). Another study focused on the synthesis and evaluation of thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis GyrB, highlighting the compounds' antituberculosis activity and cytotoxicity profiles (Jeankumar et al., 2013).

Antimicrobial Applications

Certain derivatives have been investigated for their antimicrobial activities. For instance, a series of heterocyclic compounds exhibited antibacterial and antifungal properties, suggesting their potential in addressing microbial resistance (Patel & Patel, 2015). Another study reported the synthesis of 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives with promising antimicrobial evaluations (Prakash et al., 2011).

Mechanistic Insights and Chemical Synthesis

Research into the reaction mechanisms and synthesis of related compounds provides insights into their potential applications. For instance, studies on the gas-phase pyrolysis of substituted aminoazoles contribute to the understanding of heterocyclic synthesis, offering pathways for creating new molecules with varied biological activities (Al-Awadi & Elnagdi, 1997).

Antiviral and Antifungal Activities

Some compounds have shown remarkable antiavian influenza virus activity, underscoring the potential of structurally related molecules in antiviral research (Hebishy et al., 2020). Additionally, the antifungal activity of pyrazole derivatives against phytopathogenic fungi highlights the agricultural applications of these molecules (Vicentini et al., 2007).

properties

IUPAC Name

N-cyclopentyl-2-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O/c32-24(23-18-26-31(28-23)21-8-2-1-3-9-21)30(20-6-4-5-7-20)17-16-29-15-12-22(27-29)19-10-13-25-14-11-19/h1-3,8-15,18,20H,4-7,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLBGEGLECNOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.